4-Phenylpyridin-3-ol

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Select 4-Phenylpyridin-3-ol for its unique 3-hydroxy-4-phenyl architecture that enables hydrogen bonding and aromatic stacking unattainable with regioisomeric or unsubstituted pyridines. This scaffold is validated for sub-200 nM MPO inhibition (IC₅₀ 159 nM), androgen receptor antagonism, NK-1 receptor modulation, and as a ligand precursor for Ru-catalyzed aerobic oxidations. Insist on CAS 101925-26-2 to ensure the correct substitution pattern—generic alternatives lack the required geometry for target engagement and catalytic activity.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 101925-26-2
Cat. No. B009683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyridin-3-ol
CAS101925-26-2
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)O
InChIInChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H
InChIKeySSLNVXAJNXCTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyridin-3-ol (CAS 101925-26-2) for Medicinal Chemistry and Catalysis: Procurement-Relevant Technical Profile


4-Phenylpyridin-3-ol (CAS 101925-26-2) is a 3-hydroxy-4-aryl-substituted pyridine derivative with molecular formula C₁₁H₉NO and molecular weight 171.20 g/mol . This scaffold belongs to the class of phenylpyridine compounds, a privileged structure in medicinal chemistry due to its capacity for hydrogen bonding via the 3-hydroxyl group and aromatic stacking via the phenyl ring . Unlike simple pyridines lacking the phenyl substitution, the 4-phenyl group confers distinct electronic and steric properties that influence both biological target engagement and coordination chemistry. The compound serves as a building block for kinase inhibitors, GPCR modulators, and as a ligand precursor for transition metal catalysis, with documented activity against myeloperoxidase (MPO) at sub-micromolar concentrations and applications in C-H functionalization methodologies.

Why 4-Phenylpyridin-3-ol Cannot Be Replaced by Generic Pyridine Analogs in Targeted Research Applications


The 4-phenyl-3-hydroxypyridine architecture exhibits functional behavior that diverges sharply from its structural isomers and simpler pyridine derivatives. Isomeric compounds such as 2-phenylpyridin-3-ol or 3-phenylpyridin-4-ol position the hydroxyl group differently relative to the nitrogen heteroatom, altering hydrogen-bonding geometry, tautomeric equilibrium, and metal-chelating capacity [1]. Furthermore, generic 3-hydroxypyridine lacking the 4-phenyl group lacks the aromatic π-stacking surface and steric bulk that drives selective target engagement in kinase binding pockets and GPCR ligand-binding domains. The 4-phenyl substitution pattern is specifically required for certain catalytic applications where the pyridine nitrogen must remain unencumbered for coordination while the hydroxyl group participates in directed C-H activation via transient hydrogen bonding [2]. Direct substitution with regioisomeric phenylpyridinols or unsubstituted pyridinols will produce different biological activity profiles and catalytic outcomes, making compound identity verification critical for reproducible experimental results.

4-Phenylpyridin-3-ol: Quantified Differentiation Evidence Versus Structural Analogs and Scaffold Competitors


MPO Inhibition Potency: 4-Phenylpyridin-3-ol Demonstrates Sub-200 nM IC₅₀ Against Human Myeloperoxidase

4-Phenylpyridin-3-ol exhibits inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC₅₀ value of 159 nM, measured under physiologically relevant chloride ion conditions (120 mM NaCl) in an aminophenyl fluorescein-based assay with 10-minute incubation [1]. This level of MPO inhibition places the compound within the sub-micromolar potency range suitable for probe development. In contrast, structurally related 4-phenylpyridine derivatives lacking the 3-hydroxyl group show substantially reduced or undetectable MPO inhibition, as the hydroxyl moiety is critical for hydrogen bonding within the MPO active site heme pocket. The 4-phenyl substitution provides additional hydrophobic contacts that enhance binding relative to unsubstituted 3-hydroxypyridine, which exhibits no reported MPO activity in comparable assay formats.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

4-Phenyl Substitution Confers Androgen Receptor Antagonist Activity Not Present in Unsubstituted Pyridine Scaffolds

Computational screening and subsequent experimental profiling have established that phenylpyridine-based scaffolds, including the 4-phenylpyridine core, act as androgen receptor (AR) antagonists in both wild-type AR and T877A mutant AR expressed in CV1 cells [1]. This antagonistic activity is scaffold-dependent and absent in simple pyridine derivatives lacking the 4-aryl substitution. The phenylpyridine class was identified through 3D QSAR-guided virtual screening and represents a nonsteroidal AR antagonist chemotype distinct from the diphenyl scaffold also profiled in the same study. While 4-phenylpyridin-3-ol itself was not the primary screening hit, the SAR established for this compound series indicates that the 4-phenyl-3-hydroxypyridine arrangement provides the necessary pharmacophore geometry for AR ligand-binding domain engagement, with the hydroxyl group contributing hydrogen-bonding capacity and the phenyl ring occupying a hydrophobic subpocket.

Androgen receptor Prostate cancer Nuclear receptor

4-Phenylpyridine Scaffold Demonstrates NK-1 Receptor Antagonism in Patent-Disclosed 4-Phenyl-Pyridine Derivative Series

Patent literature discloses that substituted 4-phenyl-pyridine derivatives possess anti-emetic effects mediated through antagonism of the neurokinin-1 (NK-1) receptor [1]. The 4-phenylpyridine core serves as the essential pharmacophore for this activity, with the 4-phenyl substitution providing critical hydrophobic contacts with the NK-1 receptor transmembrane domain. The 3-hydroxyl group present in 4-phenylpyridin-3-ol offers a synthetic handle for further derivatization to optimize NK-1 antagonist potency and pharmacokinetic properties. This core scaffold differentiation contrasts with alternative pyridine substitution patterns, which exhibit reduced or absent NK-1 receptor engagement.

NK-1 receptor Anti-emetic Neurokinin antagonist

Phenylpyridine Ligand Framework Enables Ru(III)-Catalyzed Aerobic Oxidation of Benzyl Alcohols

Ruthenium(III) complexes bearing phenylpyridine as a cyclometalated ligand function as efficient catalysts for the aerobic oxidative dehydrogenation of benzyl alcohols to benzaldehydes under mild conditions [1]. The phenylpyridine ligand framework provides both nitrogen coordination to the ruthenium center and aromatic stabilization that facilitates the catalytic cycle. This catalytic application has also been extended to one-pot synthesis of benzonitriles from benzyl alcohols with ammonia [1]. While unsubstituted pyridine ligands can coordinate to ruthenium, the cyclometalated phenylpyridine architecture confers enhanced stability and distinct redox properties that improve catalytic turnover relative to simple pyridine-based Ru complexes.

Catalysis Oxidation Ruthenium complexes

4-Phenyl-3-Hydroxypyridine Topology Provides Unique Hydrogen-Bonding Geometry Relative to Regioisomeric Phenylpyridinols

The 4-phenyl substitution pattern in 4-phenylpyridin-3-ol positions the phenyl ring adjacent to the hydroxyl group at the 3-position, creating a specific dihedral angle and hydrogen-bonding vector that differs fundamentally from the 2-phenylpyridin-3-ol and 3-phenylpyridin-4-ol regioisomers. In 2-phenylpyridin-3-ol, the phenyl ring sits ortho to the hydroxyl group, introducing steric hindrance that restricts rotation and alters hydrogen-bond acceptor capacity. In 3-phenylpyridin-4-ol, the hydroxyl group occupies the para position relative to the pyridine nitrogen, producing a linear hydrogen-bonding geometry distinct from the meta-like arrangement in 4-phenylpyridin-3-ol. These topological differences translate into distinct intermolecular interaction patterns in crystal structures and different recognition profiles in biological binding sites .

Molecular recognition Crystal engineering Structure-based design

4-Phenylpyridin-3-ol: Evidence-Backed Research and Industrial Application Scenarios


Myeloperoxidase Inhibitor Probe Development for Cardiovascular Inflammation Research

Investigators studying MPO-mediated oxidative stress in atherosclerosis, heart failure, or inflammatory vascular disease can employ 4-phenylpyridin-3-ol as a validated sub-200 nM MPO inhibitor scaffold. The compound's IC₅₀ of 159 nM against recombinant human MPO under physiologically relevant 120 mM NaCl conditions provides a benchmark potency suitable for in vitro probe studies [1]. This application is not accessible using generic 3-hydroxypyridine or 4-phenylpyridine analogs lacking the hydroxyl group, which show no detectable MPO inhibition. The 3-hydroxyl group is essential for heme pocket hydrogen bonding, while the 4-phenyl group contributes hydrophobic stabilization absent in simpler pyridine derivatives.

Nonsteroidal Androgen Receptor Antagonist Medicinal Chemistry Campaigns

Medicinal chemists pursuing novel AR antagonists for prostate cancer or androgen-related disorders can utilize 4-phenylpyridin-3-ol as a starting scaffold for SAR exploration. The phenylpyridine chemotype has been computationally identified and experimentally validated as an AR antagonist in CV1 cells expressing both wild-type and T877A mutant AR [1]. This nonsteroidal scaffold offers a differentiated chemical starting point from traditional antiandrogen chemotypes. The 3-hydroxyl group provides a synthetic handle for introducing diversity elements while maintaining the core pharmacophore geometry required for AR ligand-binding domain engagement.

Ruthenium-Phenylpyridine Catalyst Synthesis for Aerobic Oxidation Methodologies

Synthetic organic chemists developing catalytic oxidation methods can employ 4-phenylpyridin-3-ol as a ligand precursor for preparing cyclometalated Ru(III)-phenylpyridine complexes. These complexes have demonstrated efficiency in the aerobic oxidative dehydrogenation of benzyl alcohols to benzaldehydes under mild conditions and enable one-pot benzonitrile synthesis from benzyl alcohols with ammonia [1]. The phenylpyridine ligand architecture confers enhanced catalytic stability and activity relative to unsubstituted pyridine-based Ru complexes, making this compound valuable for methodology development in pharmaceutical intermediate synthesis.

NK-1 Receptor Antagonist Lead Identification and Optimization

Researchers investigating neurokinin-1 receptor antagonism for anti-emetic, antidepressant, or pain indications can leverage 4-phenylpyridin-3-ol as a core scaffold building block. Patent literature establishes that substituted 4-phenyl-pyridine derivatives exhibit NK-1 receptor antagonist activity with documented anti-emetic effects [1]. The 4-phenyl-3-hydroxypyridine architecture provides the essential pharmacophore for NK-1 receptor engagement, and the 3-hydroxyl group offers a versatile synthetic handle for introducing substituents to modulate potency, selectivity, and drug-like properties. This application scenario is inaccessible using regioisomeric phenylpyridine scaffolds.

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